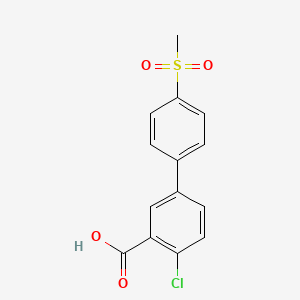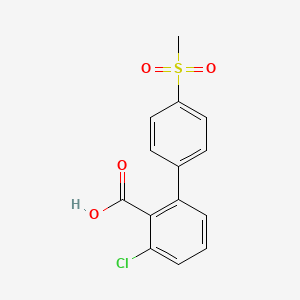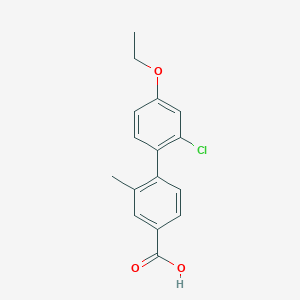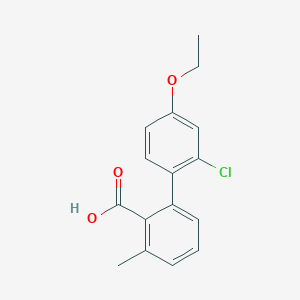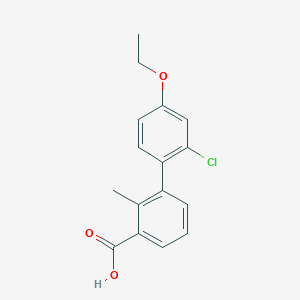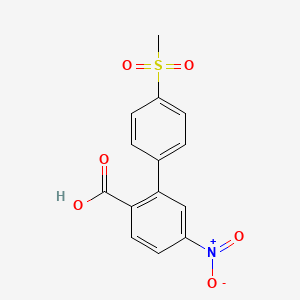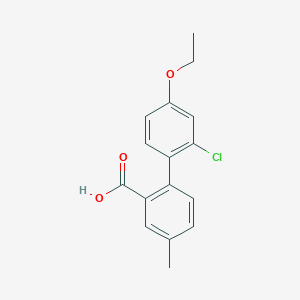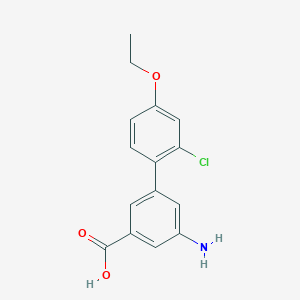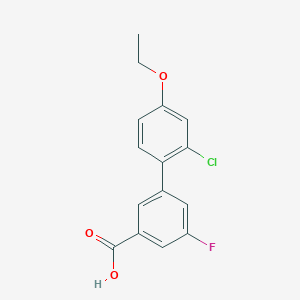
3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid (3-CEHBA) is a synthetic phenolic acid derivative with a wide range of applications in scientific research. It is a white crystalline powder that is highly soluble in water and has a molecular weight of 248.6 g/mol. 3-CEHBA has been used as a model compound in numerous studies due to its unique properties, including its low toxicity, low cost, and wide range of applications.
科学的研究の応用
3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% has been used in numerous scientific research applications, including in vitro studies, high-throughput screening (HTS) studies, and in vivo studies. In vitro studies have used 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% to investigate the effects of various compounds on cell proliferation, apoptosis, and gene expression. HTS studies have used 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% to identify potential therapeutic compounds and drug targets. In vivo studies have used 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% to investigate the effects of various compounds on animal models.
作用機序
The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% is not well understood. However, it is believed that 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% may interact with specific proteins or receptors in cells to induce changes in gene expression and cell proliferation. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% may interact with other compounds to induce changes in gene expression and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% are not well understood. However, studies have shown that 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% may have anti-inflammatory, antioxidant, and anti-tumorigenic effects. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% has been shown to induce changes in gene expression and cell proliferation.
実験室実験の利点と制限
The advantages of using 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% in lab experiments include its low cost, low toxicity, and wide range of applications. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% is highly soluble in water, which makes it easy to work with. The main limitation of using 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% in lab experiments is the lack of understanding of its mechanism of action.
将来の方向性
Future research should focus on further understanding the mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% and its potential applications. Additionally, further research should investigate the biochemical and physiological effects of 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% on various cell types and animal models. Furthermore, research should investigate the potential synergistic effects of 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% with other compounds. Finally, research should investigate the potential therapeutic applications of 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% in various disease states.
合成法
3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95% is typically synthesized through a two-step reaction process. The first step involves the reaction of 2-chloro-4-ethoxyphenol with sodium hydroxide to form a sodium salt of 2-chloro-4-ethoxyphenol. The second step involves the reaction of the sodium salt of 2-chloro-4-ethoxyphenol with hydroxybenzoic acid to form 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid, 95%.
特性
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-2-20-12-3-4-13(14(16)8-12)9-5-10(15(18)19)7-11(17)6-9/h3-8,17H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVJXCMKKZHZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691676 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid | |
CAS RN |
1261966-98-6 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

